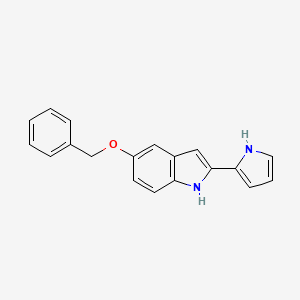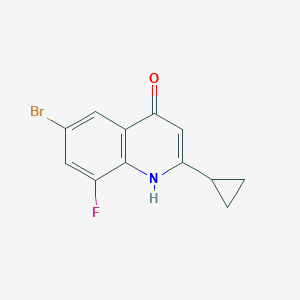![molecular formula C11H18ClN7 B11839801 (S)-1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride](/img/structure/B11839801.png)
(S)-1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride typically involves a multi-step process. One common approach is the condensation of an amine precursor with a carboxylic acid derivative using a condensing agent such as N,N’-carbonyldiimidazole (CDI) in a solvent like dimethylformamide (DMF) . This method ensures high yields and purity of the final product.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to minimize the use of toxic solvents and maximize yield. The use of large volumes of pyridine, which is necessary to bind the hydrogen chloride liberated during the reaction, is a common practice . alternative methods that reduce the formation of unwanted side-products and improve the overall efficiency of the process are continuously being developed.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
(S)-1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of (S)-1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride involves its role as a kinase inhibitor. It binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation, survival, and apoptosis . The molecular targets include kinases such as EGFR, Her2, VEGFR2, and CDK2, which are implicated in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(S)-1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride is unique due to its specific structure, which allows it to selectively inhibit multiple kinases with high potency. This selectivity and potency make it a promising candidate for further development as a therapeutic agent.
Properties
Molecular Formula |
C11H18ClN7 |
|---|---|
Molecular Weight |
283.76 g/mol |
IUPAC Name |
1-methyl-4-[(2S)-2-methylpiperazin-1-yl]pyrazolo[3,4-d]pyrimidin-6-amine;hydrochloride |
InChI |
InChI=1S/C11H17N7.ClH/c1-7-5-13-3-4-18(7)10-8-6-14-17(2)9(8)15-11(12)16-10;/h6-7,13H,3-5H2,1-2H3,(H2,12,15,16);1H/t7-;/m0./s1 |
InChI Key |
JDJWVZSCETZJAM-FJXQXJEOSA-N |
Isomeric SMILES |
C[C@H]1CNCCN1C2=NC(=NC3=C2C=NN3C)N.Cl |
Canonical SMILES |
CC1CNCCN1C2=NC(=NC3=C2C=NN3C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 9-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11839721.png)
![(S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylate](/img/structure/B11839739.png)
![Thieno[2,3-b]pyridine, 4-chloro-2-iodo-](/img/structure/B11839742.png)
![7-Bromo-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11839746.png)

![Methyl 2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B11839762.png)





![1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanol](/img/structure/B11839800.png)


